molecular formula C8H12N2S2 B103012 N,N'-bis(prop-2-enyl)ethanedithioamide CAS No. 16271-17-3

N,N'-bis(prop-2-enyl)ethanedithioamide

Cat. No.: B103012
CAS No.: 16271-17-3
M. Wt: 200.3 g/mol
InChI Key: RMCJPEWIRNINKM-UHFFFAOYSA-N
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Description

Ethanedithioamide, N,N’-di-2-propenyl-(9CI) is a chemical compound with the molecular formula C8H12N2S2. It is also known by other names such as N,N’-diallyldithiooxamide and diallyldithiooxamide . This compound is characterized by the presence of two propenyl groups attached to the nitrogen atoms of ethanedithioamide, making it a unique dithioamide derivative.

Preparation Methods

The synthesis of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) typically involves the reaction of ethanedithioamide with allyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of ethanedithioamide attack the electrophilic carbon atoms of allyl bromide, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethanedithioamide, N,N’-di-2-propenyl-(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethanedithioamide, N,N’-di-2-propenyl-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethanedithioamide, N,N’-di-2-propenyl-(9CI) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Properties

CAS No.

16271-17-3

Molecular Formula

C8H12N2S2

Molecular Weight

200.3 g/mol

IUPAC Name

N,N'-bis(prop-2-enyl)ethanedithioamide

InChI

InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12)

InChI Key

RMCJPEWIRNINKM-UHFFFAOYSA-N

Isomeric SMILES

C=CCN=C(C(=NCC=C)S)S

SMILES

C=CCNC(=S)C(=S)NCC=C

Canonical SMILES

C=CCNC(=S)C(=S)NCC=C

16271-17-3

Synonyms

1,2-Di(2-propenylamino)ethane-1,2-dithione

Origin of Product

United States

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